Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate
Description
Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with an iodine atom at position 4, a methyl group at position 5, and a methyl ester at position 3. This structure combines the electron-withdrawing properties of the iodine substituent with the steric effects of the methyl groups, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYIKAFKPHDCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate typically involves the iodination of a precursor oxazole compound. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in the presence of a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Require palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield an amino-oxazole derivative, while a Suzuki coupling would produce a biaryl compound.
Scientific Research Applications
Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The iodine atom can also play a role in enhancing the compound’s lipophilicity and facilitating its passage through cell membranes.
Comparison with Similar Compounds
The following analysis compares Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate with structurally related compounds, focusing on substituent effects, heterocycle variations, and applications.
Substituent Variations in 1,2-Oxazole Derivatives
Key Observations :
- Electron Effects: The iodine atom in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to cyano or amino groups. However, the cyano derivative (C₇H₆N₂O₃) is more electron-deficient, favoring nucleophilic additions .
- Functional Group Utility: The amino group in Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate enables hydrogen bonding, making it suitable for crystal engineering or supramolecular chemistry , while the formyl group in Methyl 4-formyl-3-methylisoxazole-5-carboxylate facilitates condensation reactions for heterocycle expansion .
Heterocycle Modifications
Key Observations :
- Aromatic Stability : 1,2,4-Oxadiazoles (e.g., Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) exhibit greater thermal and oxidative stability than 1,2-oxazoles due to delocalized electron density across the tri-heteroatom system .
- Solubility : The cyclopropyl group in Methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate enhances lipophilicity, favoring membrane permeability in drug design .
Ester Group Variations
Key Observations :
- Hydrolysis Rates : Methyl esters (e.g., Methyl 5-methyl-1,2-oxazole-3-carboxylate) hydrolyze faster than ethyl esters under basic conditions due to reduced steric hindrance .
- Biological Compatibility: Ethyl esters (e.g., Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) may improve bioavailability in drug candidates by balancing solubility and membrane permeability .
Biological Activity
Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, providing a detailed overview of its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features an oxazole ring, which is known for its ability to participate in hydrogen bonding and π-π interactions. The presence of the iodine atom enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. Compounds with similar structures have been shown to inhibit key enzymes involved in various metabolic pathways. For example, oxazole derivatives often exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism. This suggests that this compound may also possess similar inhibitory properties .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Methyl 5-methylisoxazole-3-carboxylate | Methyl group at position 5 | Potent MAO inhibitor |
| Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate | Tert-butyl group at position 3 | Enhanced lipophilicity for better membrane penetration |
| Methyl isoxazole-3-carboxylate | Lacks iodine substituent | Different reactivity profile due to absence of halogen |
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. Similar oxazole derivatives have demonstrated significant activity against various bacterial strains. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values indicating effective antibacterial action against Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial properties of synthesized alkaloids, several derivatives exhibited potent activity against pathogens such as E. coli and Staphylococcus aureus. The MIC values for these compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL . While specific data for this compound is limited, its structural similarities suggest potential for comparable efficacy.
Anticancer Potential
The anticancer properties of this compound are being actively investigated. Compounds within this chemical class are often screened for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction or cell cycle arrest .
Mechanism Insights
The mechanism by which this compound may exert anticancer effects could involve the modulation of signaling pathways associated with cancer cell survival and proliferation. The oxazole ring's ability to form hydrogen bonds with biological macromolecules enhances its potential as a pharmacophore in drug design .
Research Applications
This compound serves multiple roles in scientific research:
- Organic Synthesis : It acts as a building block for more complex heterocyclic compounds.
- Medicinal Chemistry : Investigated for its pharmacological potential against microbial infections and cancer.
- Materials Science : Explored for novel materials with specific electronic or optical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
